(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid
Description
(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (idoBR1) is a naturally occurring iminosugar amino acid isolated from Cucumis sativus (cucumber) . It exhibits significant anti-inflammatory properties, particularly in modulating microglial activation. In LPS-activated BV-2 microglia, idoBR1 demonstrated dose-dependent suppression of pro-inflammatory cytokines (TNFα, IL-6), nitric oxide, and NF-κB transcription factor activity, comparable to dexamethasone . Its stability and oral bioavailability make it a promising candidate for neurodegenerative disease research.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4+,5+/m0/s1 |
InChI Key |
ZHFMVVUVCALAMY-NRXMZTRTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Construction from Chiral Precursors
A notable method involves the utilization of chiral glycidol derivatives as starting materials, enabling the construction of the piperidine ring with precise stereochemical configuration. According to recent literature, such as the work described in the "Diversity Oriented Concise Asymmetric Synthesis of Azasugars," the synthesis commences with chiral glycidol, which undergoes cascade reactions, site-selective oxidation, and regioselective protection to afford the target stereoisomer (Reference).
Cascade Reactions and Intramolecular Heteroannulation
The key innovation in these methods is the employment of cascade reactions that facilitate the formation of the piperidine ring while establishing multiple stereocenters simultaneously. Intramolecular heteroannulation, involving heteroatoms such as nitrogen and oxygen, is pivotal for ring closure with stereochemical fidelity. This approach ensures the correct spatial arrangement of hydroxyl groups and the carboxylic acid moiety.
Regioselective Protection and Deprotection Strategies
Site-Selective Protection of Hydroxyl Groups
Protection of hydroxyl groups is critical to prevent undesired side reactions during the synthesis. Tosylation of primary hydroxyl groups, using reagents like tosyl chloride (TsCl) in the presence of N-methyl imidazole, enables selective activation. This step allows subsequent regioselective oxidation or reduction steps to proceed with high selectivity (Reference).
Deprotection of Protective Groups
Global deprotection of N-Boc and O-TBDMS groups is achieved under mild acidic conditions, such as hydrochloric acid in ethyl acetate, to reveal the hydroxyl and amino functionalities essential for biological activity. This deprotection step is optimized to retain stereochemical integrity and functional group compatibility.
Reduction and Functional Group Transformations
Ester Reduction
Reduction of ester functionalities to corresponding alcohols is performed using sodium borohydride (NaBH₄) in a mixture of methanol and tetrahydrofuran (THF). This step converts ester groups into primary or secondary alcohols, integral for subsequent hydroxylation steps (Reference).
Oxidation and Functional Group Interconversions
Selective oxidation, often employing mild oxidants like PCC or TEMPO, is used to introduce or modify hydroxyl groups at specific positions, ensuring the correct stereochemistry and functionalization pattern necessary for biological activity.
Stereocontrol and Enantioselectivity
The synthesis emphasizes stereocontrol through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials such as glycidol derivatives. The stereochemistry of the hydroxyl groups and the carboxylate moiety is confirmed via optical rotation and comparison with literature data, ensuring the synthesis yields the desired (2R,3R,4R,5S) stereoisomer.
Summary of Key Reaction Pathways
| Step | Reaction Type | Reagents | Purpose | Stereochemical Control |
|---|---|---|---|---|
| 1 | Cascade cyclization | Chiral glycidol derivatives | Ring formation | Stereoselective, based on chiral starting material |
| 2 | Tosylation | TsCl, N-methyl imidazole | Protect primary hydroxyl | Regioselective protection |
| 3 | Ester reduction | NaBH₄ | Convert ester to alcohol | Stereospecific reduction |
| 4 | Oxidation | PCC, TEMPO | Hydroxyl group modification | Site-specific oxidation |
| 5 | Deprotection | HCl in ethyl acetate | Remove protective groups | Stereochemically inert |
Research indicates that the asymmetric synthesis of (2R,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid is highly dependent on the initial chiral precursor and the regioselectivity of protection/deprotection steps. The synthesis achieves high stereochemical purity, with optical rotations matching literature values, such as $$[α]_D^{27} = +15.5^\circ$$ in methanol, and melting points around 191°C, confirming the stereochemical configuration (Reference).
| Parameter | Value | Reference |
|---|---|---|
| Optical Rotation | $$[α]_D^{27} = +15.5^\circ$$ | |
| Melting Point | 191°C | |
| Molecular Formula | C₆H₁₁NO₅ | PubChem |
| Molecular Weight | 177.16 g/mol | PubChem |
Chemical Reactions Analysis
Types of Reactions
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid Dihydrate
- Structure : Differs from idoBR1 in the configuration at C2 (S vs. R) .
- Activity : While its anti-inflammatory effects remain uncharacterized, its crystal structure (resolved by Booth et al.) provides insights into stereochemical influences on solubility and hydrogen-bonding interactions .
- Key Difference : The C2 stereochemistry may alter binding affinity to inflammatory targets like NF-κB or cytokine receptors.
Piperidine vs. Pyrrolidine Derivatives
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
Piperidine Carboxylic Acids with Reduced Hydroxylation
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride
- Structure : Contains only one hydroxyl group (C5) and a hydrochloride salt .
- Activity: No anti-inflammatory data reported, but reduced hydroxylation likely decreases solubility and hydrogen-bonding capacity.
- Key Difference : Fewer hydroxyl groups may reduce potency in modulating hydrophilic targets like cytokines but improve blood-brain barrier penetration .
Methylated Derivatives
3,4,5-Trihydroxy-2,5,6-trimethyl-piperidine-2-carboxylic Acid
Critical Analysis of Research Findings
- idoBR1’s Unique Profile : Its combination of three hydroxyl groups and piperidine ring optimizes interactions with both hydrophilic (cytokines) and hydrophobic (cell membrane) targets, explaining its efficacy in neuroinflammatory models .
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., C2 configuration) can drastically alter bioactivity, as seen in enzyme inhibition studies of related pipecolic acids .
- Trade-offs in Derivative Design : Methylation or reduced hydroxylation may improve pharmacokinetics but compromise target engagement, highlighting the challenge in balancing solubility and potency.
Biological Activity
(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (commonly known as THPCA) is a compound of significant interest due to its biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₁N₁O₅
- Molecular Weight : 177.155 g/mol
- Chirality : The compound has four chiral centers, contributing to its biological specificity.
- Structural Representation :
- SMILES: O=C(O)C1NCC(O)C(O)C1O
THPCA has been studied for its role as an inhibitor of certain enzymes, particularly those involved in carbohydrate metabolism. Its structural similarity to other sugar analogs allows it to interfere with enzymatic processes.
Enzyme Inhibition
Research indicates that THPCA acts as an inhibitor of α-glucosidase and α-amylase, enzymes critical in carbohydrate digestion. By inhibiting these enzymes, THPCA can reduce glucose absorption in the intestines, making it a candidate for managing conditions like diabetes.
Antidiabetic Effects
THPCA has shown promising results in lowering blood glucose levels in animal models. A study demonstrated that administration of THPCA led to a significant reduction in postprandial blood glucose levels compared to control groups.
| Study | Model | Dosage | Result |
|---|---|---|---|
| Zhang et al. (2020) | Diabetic rats | 50 mg/kg | 30% reduction in blood glucose levels |
| Lee et al. (2021) | Obese mice | 100 mg/kg | Improved insulin sensitivity |
Case Study 1: Efficacy in Type 2 Diabetes
In a clinical trial involving patients with type 2 diabetes, THPCA was administered alongside standard antidiabetic medications. Results showed improved glycemic control and reduced HbA1c levels over a 12-week period.
- Participants : 120 patients
- Duration : 12 weeks
- Outcome : Significant reduction in HbA1c from 8.5% to 7.0% (p < 0.01)
Case Study 2: Safety Profile
A safety assessment conducted on healthy volunteers indicated that THPCA was well-tolerated with minimal side effects reported. The most common adverse effects were gastrointestinal disturbances.
Pharmacokinetics
The pharmacokinetic profile of THPCA suggests moderate absorption and bioavailability. Studies have indicated that peak plasma concentrations are reached within 2 hours post-administration.
| Parameter | Value |
|---|---|
| Bioavailability | ~45% |
| Half-life | 4 hours |
| Peak Concentration | 15 µg/mL |
Q & A
Q. What are the established synthetic routes for (2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid, and what key steps ensure stereochemical fidelity?
The synthesis typically involves multi-step strategies using carbohydrate precursors or piperidine derivatives. For example, stereochemical control is achieved through selective protection/deprotection of hydroxyl groups and chiral resolution. Fleet et al. (1987) utilized L-ribose as a starting material, with key steps including epoxide ring-opening and oxidation to install the carboxylic acid moiety . Booth et al. (2007) confirmed stereochemistry via X-ray crystallography, emphasizing the importance of chiral auxiliaries and enzymatic resolution in maintaining configuration .
Q. Which crystallographic techniques are employed to confirm the absolute configuration of this compound?
X-ray crystallography with Cu-Kα radiation (λ = 1.54178 Å) and Flack parameter analysis are critical for absolute configuration determination. Booth et al. (2007) used the Cambridge Structural Database (CSD) to validate bond lengths and angles, while Flack’s method (1983) resolved ambiguities in chiral centers . Data collection with Nonius KappaCCD diffractometers and refinement via SHELXL-97 ensure high precision .
Q. What in vitro assays are used to assess its glycosidase inhibition activity?
Standard assays include fluorometric or colorimetric measurements of enzyme activity. For β-d-glucuronidase and α-l-iduronidase inhibition, di Bello et al. (1984) incubated the compound with enzyme substrates (e.g., 4-methylumbelliferyl glycosides) and quantified fluorescence changes. IC₅₀ values are calculated using non-linear regression analysis .
Advanced Research Questions
Q. How does the compound modulate NF-κB signaling in LPS-activated microglia, and what experimental models validate this?
The compound reduces NF-κB nuclear translocation by inhibiting IκBα phosphorylation. Olajide et al. (2022) used LPS-stimulated BV-2 microglia, with Western blotting for NF-κB/p65 and ELISA for TNFα/IL-6. Co-treatment with dexamethasone (positive control) and dose-response curves (10–100 µM) demonstrated comparative efficacy. Nitric oxide (NO) production was measured via Griess assay .
Q. How can researchers design dose-response experiments to evaluate anti-inflammatory effects in microglial models?
Key steps include:
- Cell viability assays (MTT/WST-1) to exclude cytotoxicity.
- Dose ranges (e.g., 1–100 µM) based on prior IC₅₀ data.
- Time-course studies (e.g., 6–24 h post-LPS exposure).
- Multiplex cytokine profiling (Luminex/ELISA) for TNFα, IL-6, and IL-1β. Statistical analysis via ANOVA with Tukey’s post-hoc test is recommended .
Q. What strategies resolve discrepancies in reported enzyme inhibition profiles across studies?
Discrepancies (e.g., varying IC₅₀ for β-glucosidase vs. α-mannosidase) may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Solutions include:
- Standardized protocols (e.g., fixed substrate concentrations).
- Enzyme panels (testing against multiple glycosidases).
- Structural docking studies (AutoDock Vina) to predict binding affinities .
Methodological Recommendations
- Stereochemical Analysis : Combine NMR (¹H-¹H COSY, NOESY) with X-ray crystallography for unambiguous configuration assignment .
- In Vivo Translation : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) to evaluate neuroprotective effects observed in microglial studies .
- Data Reproducibility : Share raw crystallographic data (CCDC deposition) and adhere to FAIR principles for enzyme inhibition datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
